3-(1H-pyrazol-1-yl)pyridin-4-amine

Catalog No.
S13986776
CAS No.
M.F
C8H8N4
M. Wt
160.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-pyrazol-1-yl)pyridin-4-amine

Product Name

3-(1H-pyrazol-1-yl)pyridin-4-amine

IUPAC Name

3-pyrazol-1-ylpyridin-4-amine

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

InChI

InChI=1S/C8H8N4/c9-7-2-4-10-6-8(7)12-5-1-3-11-12/h1-6H,(H2,9,10)

InChI Key

PSMWEWJBZXBKJY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=CN=C2)N

3-(1H-pyrazol-1-yl)pyridin-4-amine is a heterocyclic compound characterized by the presence of both a pyrazole and a pyridine ring. Its molecular formula is C_8H_8N_4, and it features an amine group attached to the pyridine ring at the 4-position, along with a pyrazole moiety at the 3-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyridine N-oxide derivatives.
  • Reduction: Reduction reactions can be conducted using sodium borohydride or lithium aluminum hydride, yielding various reduced forms of the compound.
  • Substitution: Nucleophilic substitution reactions may occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom, allowing for further functionalization of the molecule.

Research indicates that 3-(1H-pyrazol-1-yl)pyridin-4-amine exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor, particularly in pathways involving kinase activity, which plays a crucial role in cell signaling and cancer progression. Additionally, studies suggest that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for therapeutic applications

The synthesis of 3-(1H-pyrazol-1-yl)pyridin-4-amine typically involves:

  • Condensation Reaction: A common method includes the reaction of 4-chloropyridine with 1H-pyrazole in the presence of a base such as potassium carbonate.
  • Solvent and Temperature Conditions: The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
  • Industrial Production: For large-scale production, continuous flow reactors may be employed to optimize reaction conditions and yield .

3-(1H-pyrazol-1-yl)pyridin-4-amine has several applications: